molecular formula C8H17Cl2N2O2P B022862 O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate CAS No. 39800-29-8

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

Cat. No. B022862
CAS RN: 39800-29-8
M. Wt: 275.11 g/mol
InChI Key: UBJAZFXJPCTQTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” and related compounds often begins with bis(2-chloroethyl)phosphoramidic dichloride as the starting material. Various O-aryl phosphorodiamidates have been synthesized from this precursor, exploring their base-catalyzed hydrolytic reactivity and potential anticancer activity, although with mixed results in terms of efficacy (Chiu, Tsui, & Zon, 1979).

Molecular Structure Analysis

The molecular structure of phosphorodiamidate derivatives, including “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate,” has been characterized through various techniques, including NMR, IR, MS, and single crystal X-ray crystallography. These studies provide detailed insights into the crystal and molecular structures of these compounds, highlighting the importance of π...π aromatic stacking interactions and other molecular interactions in their structural formation (Yuan, Qu, Chen, Qu, & Li, 2011).

Chemical Reactions and Properties

The chemical reactions of phosphorodiamidate derivatives focus on their hydrolysis and interaction with nucleophiles. Studies have shown how these compounds undergo base-catalyzed hydrolysis via an E1cB mechanism, leading to the formation of potential anticancer agents. This reactivity is crucial for understanding the potential biological applications and stability of these compounds (Chiu, Tsui, & Zon, 1979).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, play a significant role in the practical applications of these compounds. For example, the solvate structures and desolvation processes are critical for their stability and reactivity. Understanding these properties is essential for the development of pharmaceutical applications (Orji, Reibenspies, Meyers, & Pinkus, 1994).

Chemical Properties Analysis

The chemical properties of “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” derivatives, such as reactivity with nucleophiles, base-catalyzed hydrolysis, and their potential as prodrugs, underscore their significance in medicinal chemistry. These properties are influenced by the molecular structure and the presence of functional groups that can interact with biological targets (Chiu, Tsui, & Zon, 1979).

Scientific Research Applications

  • Antitumor Activity : N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a metabolite of cyclophosphamide, demonstrates potential antitumor activity, playing a major role in its biological activities (Colvin, Padgett, & Fenselau, 1973).

  • Synthesis of Labelled Compounds : The synthesis of 15N and 17O labelled phosphoramide mustards has been achieved, providing valuable insights for studying cyclophosphamide metabolites in vivo (Ludeman et al., 1993).

  • Cancer Evaluation : O-aryl phosphorodiamidates, a class of pro(phosphorodiamidic acid mustards), show inactive anticancer activity against L1210 lymphoid leukemia in mice, with some compounds showing marginal activity (Chiu, Tsui, & Zon, 1979).

  • Prodrug Development : A study highlighted the potential of a neutral prodrug of phosphorodiamidic mustard for pharmacological research (Ghosh & Farquhar, 1997).

  • Efficient Synthesis : An efficient synthesis process for 2-hydroxyethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate, a key drug substance intermediate, was developed (Herr et al., 2001).

  • Potential Biological Activities : Novel phosphorus-containing pseudo sugars, which include derivatives of this compound, show potential for biological activities (Venugopal et al., 2000).

  • Gene-Directed Enzyme Prodrug Therapy : A β-galactoside phosphoramide mustard prodrug was developed for use in gene-directed enzyme prodrug therapy (Ghosh, Khan, & Farquhar, 1999).

properties

IUPAC Name

N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJAZFXJPCTQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOP(=O)(N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302822
Record name But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

CAS RN

39800-29-8
Record name NSC154039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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